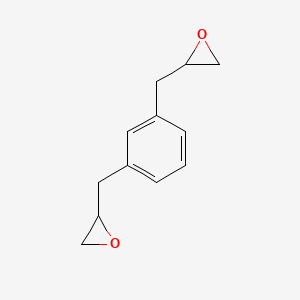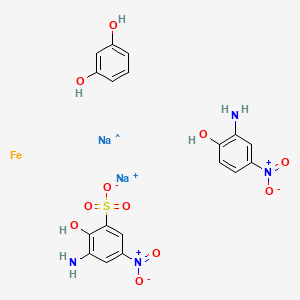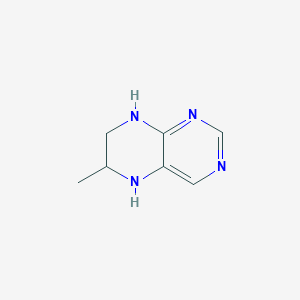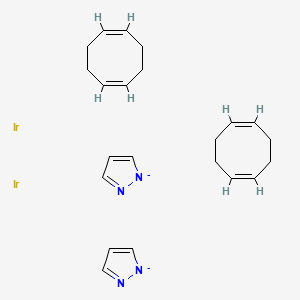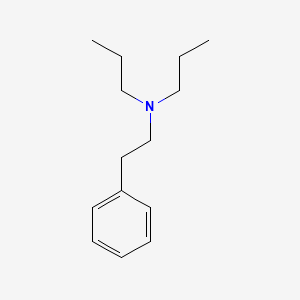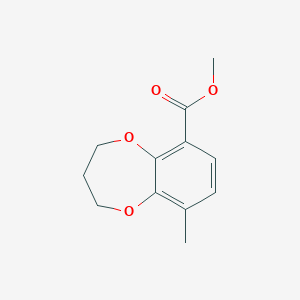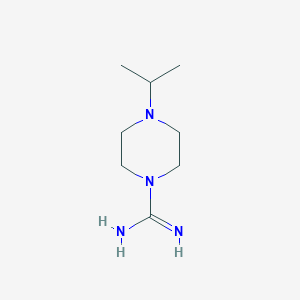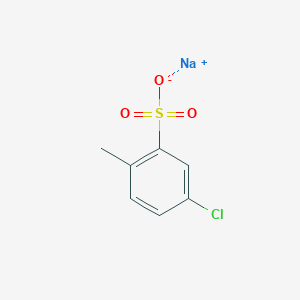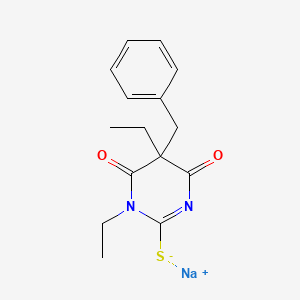
D-Penicillaminatoaquacopper
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Penicillaminatoaquacopper is a coordination complex formed between copper and D-penicillamineThe complex is characterized by its distinctive yellow color and has been studied for its potential therapeutic and industrial uses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
D-Penicillaminatoaquacopper can be synthesized through the reaction of copper chloride dihydrate (CuCl2·2H2O) with D-penicillamine. The reaction typically involves dissolving the copper salt in water and then adding D-penicillamine under controlled conditions. The resulting complex is then isolated and purified .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up by optimizing reaction conditions such as temperature, pH, and concentration of reactants. Industrial production would likely involve continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
D-Penicillaminatoaquacopper undergoes various chemical reactions, including:
Chelation: The compound forms stable chelates with heavy metal ions.
Oxidation-Reduction: It can participate in redox reactions due to the presence of copper.
Substitution: Ligand exchange reactions can occur, where the aquo ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various ligands. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield copper(II) complexes, while substitution reactions can produce new coordination complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
D-Penicillaminatoaquacopper has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study coordination chemistry and the behavior of copper complexes.
Medicine: this compound has shown promise in therapeutic applications, particularly in the treatment of conditions involving heavy metal toxicity.
Wirkmechanismus
The mechanism of action of D-Penicillaminatoaquacopper involves its ability to chelate metal ions. The compound binds to metal ions through the sulfur and nitrogen atoms of D-penicillamine, forming stable complexes. This chelation process is crucial for its therapeutic effects, such as the removal of excess copper in conditions like Wilson’s disease .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(copper(II) D-penicillamine disulfide dihydrate): Another copper-penicillamine complex with different stoichiometry and properties.
Copper(II) sulfate: A common copper compound used in various applications but lacks the specific chelating properties of D-Penicillaminatoaquacopper.
Copper(II) acetate: Another copper complex with different ligands and applications.
Uniqueness
This compound is unique due to its specific coordination with D-penicillamine, which imparts distinct chemical and biological properties. Its ability to form stable chelates with heavy metals and its potential therapeutic applications set it apart from other copper complexes .
Eigenschaften
CAS-Nummer |
57596-07-3 |
|---|---|
Molekularformel |
C10H18CuN2O4S2 |
Molekulargewicht |
357.9 g/mol |
IUPAC-Name |
copper;2-amino-3-[(1-amino-1-carboxylato-2-methylpropan-2-yl)disulfanyl]-3-methylbutanoate |
InChI |
InChI=1S/C10H20N2O4S2.Cu/c1-9(2,5(11)7(13)14)17-18-10(3,4)6(12)8(15)16;/h5-6H,11-12H2,1-4H3,(H,13,14)(H,15,16);/q;+2/p-2 |
InChI-Schlüssel |
JDYZYNCFVGHTMX-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)(C(C(=O)[O-])N)SSC(C)(C)C(C(=O)[O-])N.[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


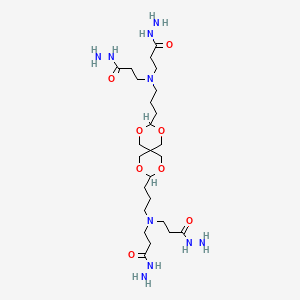
![ethyl 4-[acetyl-[2-(dimethylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13790842.png)
